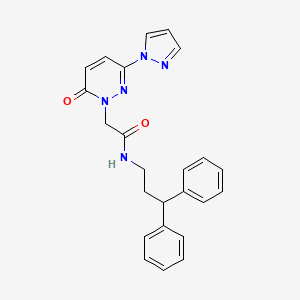

![molecular formula C19H18N2O4 B2496216 1'-(2-甲氧基烟酰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮 CAS No. 1705700-28-2](/img/structure/B2496216.png)

1'-(2-甲氧基烟酰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

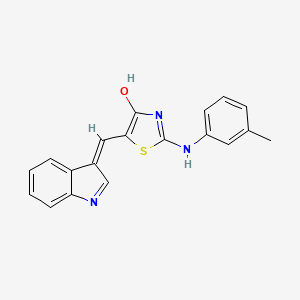

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as MN-19, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have potential applications in scientific research.

科学研究应用

药物化学与药物设计

哌啶类化合物由于在药物中的普遍存在,成为药物发现中至关重要的结构单元。该化合物的螺环稠合苯并呋喃-哌啶核心为设计新型药物提供了结构多样性。 研究人员正在探索其作为开发靶向疗法的支架的潜力,例如激酶抑制剂或 G 蛋白偶联受体 (GPCR) 调节剂 .

抗癌剂中的螺哌啶

螺哌啶类化合物,如该化合物中的螺哌啶,因其抗癌特性而受到关注。科学家们正在研究它们抑制特定致癌途径的能力,使其成为有希望的抗癌治疗候选药物。 该化合物独特的螺环结构可以提高选择性并减少脱靶效应 .

神经系统疾病

哌啶衍生物通常与神经递质受体相互作用。研究人员正在探索它们在治疗神经系统疾病中的潜力,包括阿尔茨海默病、帕金森病和癫痫。 该化合物的螺环基团可能影响受体结合并调节神经元活性 .

螺哌啶酮类抗生素

螺哌啶酮类化合物具有抗菌活性。科学家们正在研究它们作为抗生素的潜力,特别是针对耐药菌。 该化合物的螺环连接可能有助于改善药代动力学和生物利用度 .

材料科学中的螺环哌啶

螺环哌啶部分在医药之外也有应用。研究人员正在研究其在材料科学中的应用,例如设计功能性聚合物、催化剂或发光材料。 该化合物独特的结构可以赋予这些材料理想的性质 .

农用化学品中的螺哌啶

该化合物基于哌啶的螺环系统可以在农用化学品中找到应用。研究人员正在探索其作为除草剂、杀虫剂或杀菌剂支架的潜力。 螺环连接可以提高稳定性和生物活性 .

这些应用突出了“1'-(2-甲氧基烟酰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮”的多功能性,并强调了其在科学研究中的重要性。 请记住,正在进行的研究可能会揭示这种有趣化合物的更多用途 .

作用机制

Target of Action

The primary target of this compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one, is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound prevents the formation of thrombin, a key enzyme in blood clot formation .

Mode of Action

As a potent, selective, and efficacious inhibitor, the compound binds to factor Xa, preventing its interaction with its substrates and thereby blocking the progression of the coagulation cascade . This results in a decrease in thrombin formation and ultimately a reduction in blood clot formation .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in clot formation .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties, including quick dissolution, linear pharmacokinetics, and good bioavailability . It is an immediate-release form of a peroral drug, indicating a rapid onset and offset of action . The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the compound contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation . By preventing the formation of thrombin, the compound reduces the risk of thromboembolic disorders, including stroke in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

安全和危害

未来方向

属性

IUPAC Name |

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-16-14(6-4-10-20-16)17(22)21-11-8-19(9-12-21)15-7-3-2-5-13(15)18(23)25-19/h2-7,10H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFXHWKFHODCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)